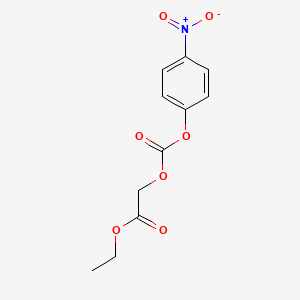

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate

Übersicht

Beschreibung

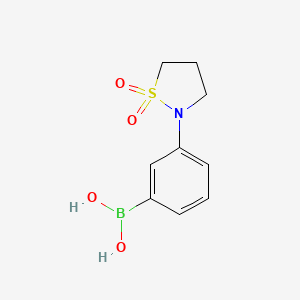

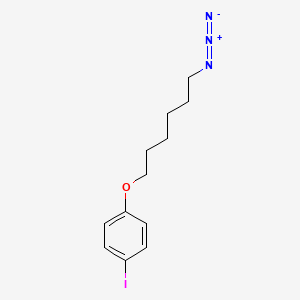

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is a chemical compound with the molecular formula C11H11NO7 . It has a molecular weight of 269.21 .

Synthesis Analysis

The synthesis of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate can be achieved by the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . Another method involves the use of ultrasound-assisted phase-transfer catalysis, using anhydrous potassium carbonate as a mild solid base .Molecular Structure Analysis

The molecular structure of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate consists of a nitrophenol group attached to an ethyl acetate group .Physical And Chemical Properties Analysis

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate has a boiling point of 403.3±45.0 °C and a density of 1.357±0.06 g/cm3 . It also has a molar refractivity of 61.6±0.3 cm3, and a polar surface area of 108 Å2 .Wissenschaftliche Forschungsanwendungen

Phase-Transfer Catalysis

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is used in phase-transfer catalysis . This process involves the use of ultrasound-assisted phase-transfer catalysis to prepare the compound from p-nitrophenol and ethyl 2-bromoacetate . The reactions are performed under very mild conditions using anhydrous potassium carbonate as a mild solid base .

Sonocatalysis

The compound is also involved in sonocatalysis , a process that uses ultrasound to enhance chemical reactions . The reactions are monitored by gas chromatography, and the effects of different operating parameters are investigated to maximize the yield of synthesis .

Chemical Kinetics

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate plays a role in the study of chemical kinetics . The kinetic behavior of the reaction is explained through a rate expression developed from experimental data .

Environmental Chemistry

The compound is relevant in environmental chemistry due to the milder conditions of performing the reaction, the lack of side reactions, and lesser corrosion caused to the environment .

Industrial Chemistry

In industrial chemistry , the compound is used in the development of catalytic processes that afford easy separation of the reaction mixture and easy removal of the catalyst .

Genetic Engineering

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is used in genetic engineering . The chemical synthesis of D-DIBOA, a compound used in genetic engineering, involves a nucleophilic substitution to introduce an ethyl bromoacetate chain using 2-nitrophenol as the starting material .

Eigenschaften

IUPAC Name |

ethyl 2-(4-nitrophenoxy)carbonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMYKBJNYREDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)

![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532823.png)